molecular formula C8H4BrF3O2 B172936 4-Bromo-3-(trifluoromethoxy)benzaldehyde CAS No. 1221716-04-6

4-Bromo-3-(trifluoromethoxy)benzaldehyde

Cat. No. B172936
CAS RN: 1221716-04-6
M. Wt: 269.01 g/mol
InChI Key: OXGOZHICCQUYTM-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It has a CAS Number of 1221716-04-6 and a molecular weight of 269.02 . It is a liquid in physical form .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is C8H4BrF3O2 . The structure of this compound can be found in various chemical databases .


Physical And Chemical Properties Analysis

4-Bromo-3-(trifluoromethoxy)benzaldehyde is a liquid . Its boiling point is predicted to be 245.6±40.0 °C, and its density is predicted to be 1.706±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

4-Bromo-3-(trifluoromethoxy)benzaldehyde should be handled with care. It should not be inhaled, and protective clothing should be worn when there is a risk of exposure . It is also advised to use this compound in a well-ventilated area and avoid contact with moisture .

properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGOZHICCQUYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634493
Record name 4-Bromo-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethoxy)benzaldehyde

CAS RN

1221716-04-6
Record name 4-Bromo-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In Scheme 31 are shown 2 methods that may be used for the synthesis of 4-bromo-3-(trifluoromethoxy)benzaldehyde or 4-chloro-3-(trifluoromethoxy)benzaldehyde. Method 1: Commercially available 4-amino-3-(trifluoromethoxy)benzoic acid can be converted into the ester followed by a Sandmeyer reaction, described in Scheme 30, to provide the bromide or chloride. Reduction of the ester provides 4-bromo-3-(trifluoromethoxy)benzyl alcohol. The alcohol can be oxidized to the aldehyde to give the desired substituted benzaldehyde. Method 2: Commercially available 4-bromo-2-(trifluoromethoxy)aniline can be protected on the amino group with a suitable amino protecting groups well known to those skilled in the art of organic chemistry. The bromine can then be converted to the lithio or magnesio derivative and reacted directly with dimethylformamide to provide the 4-aminoprotected-3-(trifluoromethoxy)benzaldehyde derivative. Removal of the N-protecting group followed by protection of the aldehyde provides 4-(1,3-dioxolan-2-yl)-2-(trifluoromethoxy)aniline. Conversion of the amine to a bromide via the Sandmeyer method of Scheme 30 followed by hydrolysis of the dioxolane provides 4-bromo-3-(trifluoromethoxy)benzaldehyde.
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